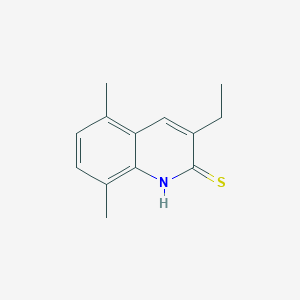
3-Ethyl-5,8-dimethylquinoline-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-5,8-dimethylquinoline-2-thiol is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a thiol group (-SH) attached to the quinoline ring, which imparts unique chemical properties. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5,8-dimethylquinoline-2-thiol can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzyl alcohol with ethyl acetoacetate in the presence of a catalyst can yield the desired quinoline derivative. The reaction conditions typically involve heating the mixture under reflux with an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. Industrial methods may also incorporate green chemistry principles, such as solvent-free reactions or the use of recyclable catalysts, to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-5,8-dimethylquinoline-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers or thioesters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Dihydroquinoline derivatives
Substitution: Thioethers, thioesters
Aplicaciones Científicas De Investigación
3-Ethyl-5,8-dimethylquinoline-2-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound’s thiol group allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Quinoline derivatives, including this compound, have shown potential as antimicrobial and anticancer agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-5,8-dimethylquinoline-2-thiol involves its interaction with molecular targets through the thiol group. This group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The quinoline ring structure also allows the compound to intercalate with DNA, disrupting cellular processes and leading to antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Ethyl-5,7-dimethylquinoline-2-thiol
- 3-Ethyl-7,8-dimethylquinoline-2-thiol
- 2,5-Dimethyl-3-(2-methylbutyl)-pyrazine
Uniqueness
3-Ethyl-5,8-dimethylquinoline-2-thiol is unique due to the specific positioning of its ethyl and methyl groups on the quinoline ring, which can influence its chemical reactivity and biological activity. The presence of the thiol group also distinguishes it from other quinoline derivatives, providing unique opportunities for chemical modifications and interactions with biological targets.
Propiedades
Fórmula molecular |
C13H15NS |
|---|---|
Peso molecular |
217.33 g/mol |
Nombre IUPAC |
3-ethyl-5,8-dimethyl-1H-quinoline-2-thione |
InChI |
InChI=1S/C13H15NS/c1-4-10-7-11-8(2)5-6-9(3)12(11)14-13(10)15/h5-7H,4H2,1-3H3,(H,14,15) |
Clave InChI |
BKNKTQJFMZPDAW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=CC(=C2NC1=S)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


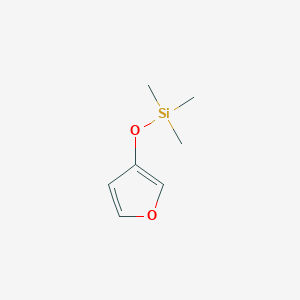
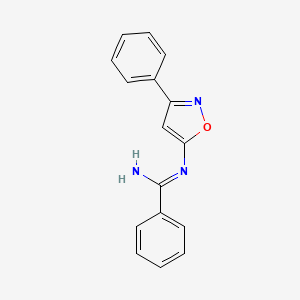
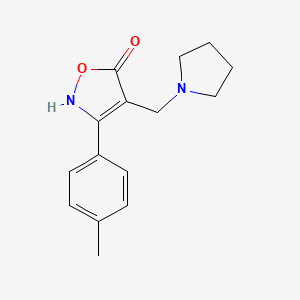
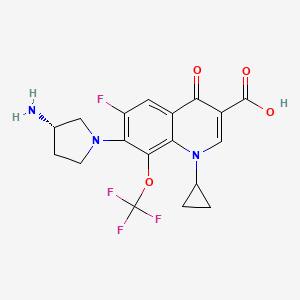
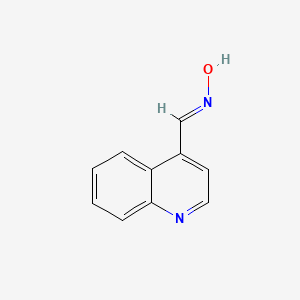


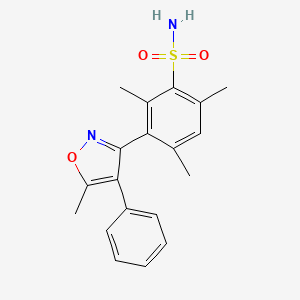

![7-Chloro-N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}quinolin-4-amine](/img/structure/B12887583.png)


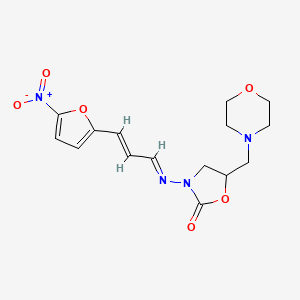
![2-(Bromomethyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12887597.png)
